3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps. One common method involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, isobutoxycarbonyl chloride for mixed anhydride formation, and various bases and acids for protection and deprotection steps .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carbonyl-containing compounds, while reduction reactions yield hydroxyl-containing compounds .
Scientific Research Applications
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Utilized in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon deprotection, the amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
What sets 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid apart is its unique oxazolidine ring, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSFSVZJYPRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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